1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole
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Overview
Description
1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with phenylacetic acid derivatives under acidic conditions, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Scientific Research Applications
1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-phenethyl-2-(phenoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in the treatment of parasitic diseases.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
Properties
IUPAC Name |
2-(phenoxymethyl)-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-3-9-18(10-4-1)15-16-24-21-14-8-7-13-20(21)23-22(24)17-25-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWDMKNFJLMIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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